6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Overview
Description
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a chlorine atom at the 6-position and a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridazine rings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazolo[4,3-b]pyridazines.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced triazolo[4,3-b]pyridazines.
Scientific Research Applications
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of high-energy materials and as a precursor for advanced polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chlorine atom and triazole ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of a thiol group.
6,7-Diamino-3,8-dinitro[1,2,4]triazolo[4,3-b]pyridazine: Contains amino and nitro groups, used in high-energy materials.
7-Amino-6-azido-3,8-dinitro[1,2,4]triazolo[4,3-b]pyridazine: Contains azido and nitro groups, also used in high-energy materials.
Uniqueness
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFICSQNBECGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423348 | |
Record name | 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111317-12-5 | |
Record name | 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.